molecular formula C5H11NO4 B15206403 (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol

(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol

Cat. No.: B15206403
M. Wt: 149.15 g/mol
InChI Key: GEDDJAUZSNFFHH-UOWFLXDJSA-N
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Description

(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol is a chiral organic compound with multiple hydroxyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple hydroxyl groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the reduction of a suitable precursor, such as a pyrrolidine derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,3,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a precursor for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its chiral nature and functional groups.

    Industry: Applications in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Unique due to its specific stereochemistry and multiple hydroxyl groups.

    (2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Similar structure but different stereochemistry, leading to different properties and reactivity.

    (2R,3R,4R)-2-(Methoxymethyl)pyrrolidine-1,3,4-triol: Similar structure with a methoxy group instead of a hydroxyl group, affecting its chemical behavior.

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(2R,3R,4R)-1-hydroxy-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO4/c7-2-3-5(9)4(8)1-6(3)10/h3-5,7-10H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

GEDDJAUZSNFFHH-UOWFLXDJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1O)CO)O)O

Canonical SMILES

C1C(C(C(N1O)CO)O)O

Origin of Product

United States

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